Chromium(III) perchlorate hexahydrate

Overview

Description

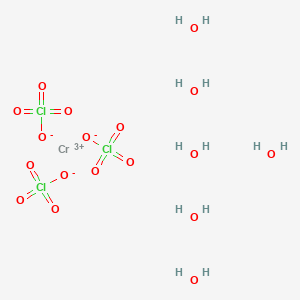

Chromium(III) perchlorate hexahydrate is an inorganic compound with the chemical formula Cr(ClO₄)₃·6H₂O. It is a cyan solid that is highly soluble in water and ethanol . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Chromium(III) perchlorate hexahydrate can be synthesized by reacting chromium(III) oxide or chromium(III) hydroxide with perchloric acid. The reaction is as follows :

Cr2O3+6HClO4→2Cr(ClO4)3+3H2O

This reaction is typically carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Chromium(III) perchlorate hexahydrate undergoes various types of chemical reactions, including:

Oxidation: Due to its strong oxidizing nature, it can oxidize other substances.

Complex Formation: It forms complexes with various ligands such as ammonia, hydrazine, and urea.

Common reagents and conditions used in these reactions include perchloric acid, ammonia, and hydrazine. The major products formed from these reactions are typically complex compounds with distinct colors and properties.

Scientific Research Applications

Chromium(III) perchlorate hexahydrate has several scientific research applications, including:

Mechanism of Action

The mechanism by which chromium(III) perchlorate hexahydrate exerts its effects involves its strong oxidizing properties. It can alter enzyme activity by displacing magnesium ions within the beta subunit of mitochondrial ATP synthase, thereby activating the AMP-activated protein kinase (AMPK) pathway . This pathway is crucial for cellular energy production and metabolic regulation.

Comparison with Similar Compounds

Chromium(III) perchlorate hexahydrate can be compared with other chromium(III) compounds such as chromium(III) chloride and chromium(III) nitrate. These compounds share similar oxidation states and coordination properties but differ in their specific chemical behaviors and applications . For example:

Chromium(III) chloride: Commonly used as a catalyst and in dyeing processes.

Chromium(III) nitrate: Used in the preparation of other chromium compounds and in various industrial applications.

This compound is unique due to its strong oxidizing properties and its ability to form a variety of complex compounds with different ligands .

Biological Activity

Chromium(III) perchlorate hexahydrate (Cr(ClO₄)₃·6H₂O) is an inorganic compound that has been the subject of various studies due to its biological activity, particularly its antimicrobial properties and potential toxicological effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Overview

Chromium(III) perchlorate is a coordination compound consisting of chromium in the +3 oxidation state coordinated with perchlorate ions. It is commonly encountered in laboratory settings as a hexahydrate. The compound is known for its strong oxidizing properties and has applications in chemical synthesis and biological research.

Antimicrobial Activity

Mechanisms of Action

Research indicates that chromium(III) complexes exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is primarily attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress within microbial cells. The following table summarizes the minimum inhibitory concentrations (MICs) observed for different chromium(III) complexes:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| [Cr(phen)₃]³⁺ | S. aureus | 0.5 |

| [Cr(phen)₂(dppz)]³⁺ | E. coli | 0.125 |

| [Cr(phen)₃]³⁺ + Ciprofloxacin | S. aureus | Synergistic |

| [Cr(phen)₂(dppz)]³⁺ + Ciprofloxacin | E. coli | Synergistic |

These complexes have been shown to induce plasmid DNA photodamage, suggesting their potential use in photodynamic therapy (PDT) as photosensitizers.

Case Studies

A notable study investigated the antibacterial effects of chromium(III) complexes when combined with ciprofloxacin, a well-known antibiotic. The results indicated that the combination significantly improved efficacy against both S. aureus and E. coli, demonstrating a synergistic effect. The fractional inhibitory concentration (FIC) index was notably low, suggesting that these chromium complexes could enhance antibiotic action against resistant bacterial strains.

Toxicological Effects

Health Risks

Chronic exposure to chromium compounds, including chromium(III) perchlorate, poses various health risks. Key concerns include:

- Thyroid Function Disruption : Chromium(III) perchlorate may inhibit iodide uptake through the sodium/iodide symporter (NIS), potentially leading to hypothyroxinemia, especially during pregnancy.

- Respiratory Issues : Chronic exposure can irritate airways and lead to pulmonary complications .

- Organ Damage : Long-term exposure has been linked to liver and kidney damage, as well as adverse effects on white blood cells .

The following table outlines some observed health effects linked to chromium exposure:

| Health Effect | Description |

|---|---|

| Thyroid Dysfunction | Inhibition of iodide uptake |

| Respiratory Irritation | Chronic airway irritation |

| Organ Damage | Liver and kidney malnourishment |

| Immune System Impairment | Adverse effects on white blood cell function |

Research Findings

Recent studies emphasize the dual nature of chromium(III) perchlorate as both a potential therapeutic agent and a toxicant:

- Oxidative Stress Induction : Chromium complexes generate ROS that can damage cellular components, including lipids and DNA.

- Antimicrobial Efficacy : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

- Thyroid Impact : Evidence indicates that chronic exposure may impair thyroid function through NIS inhibition .

Properties

IUPAC Name |

chromium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Cr.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWECJTDFTJYSGZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CrH12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514430 | |

| Record name | Chromium(3+) perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-94-9 | |

| Record name | Chromium(3+) perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triperchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.